D-Glutamic Acid Conformational Stability
A direct head-to-head study compared the solution conformations of two diastereomeric tetrapeptides synthesized using BOC-D-GLU(OALL)-OH and its L-enantiomer: Boc-D-Glu-Ala-Gly-Lys-NHMe (peptide 1) and Boc-L-Glu-Ala-Gly-Lys-NHMe (peptide 2). Using NMR spectroscopy in apolar solvents, the D-Glu containing peptide 1 adopted a highly stable tandem type II' turn-3₁₀-helix conformation, whereas the L-Glu containing peptide 2 showed only a weak type II reverse-turn with no indication of a stable secondary structure [1].
| Evidence Dimension | Peptide Conformational Stability and Secondary Structure Formation |
|---|---|
| Target Compound Data | Boc-D-Glu-Ala-Gly-Lys-NHMe adopts a stable tandem type II' turn-3₁₀-helix conformation in apolar solvents, as determined by NMR (NOE data, temperature coefficients of amide proton resonances) [1]. |
| Comparator Or Baseline | Boc-L-Glu-Ala-Gly-Lys-NHMe shows only a weak type II reverse-turn conformation under identical conditions, with no evidence of a stable helix [1]. |
| Quantified Difference | The D-Glu-containing peptide forms a stable, defined secondary structure, while the L-Glu-containing analog does not. The difference is qualitative but definitive, based on distinct NMR spectral signatures. |
| Conditions | Solution-state NMR in apolar solvents (CDCl₃). |
Why This Matters
This demonstrates that the D-configuration of BOC-D-GLU(OALL)-OH is not interchangeable with its L-counterpart; it uniquely enables the design and synthesis of peptides with distinct, stable 3D structures that are critical for biological activity and function.
- [1] Bobde, V., Sasidhar, Y. U., & Durani, S. (1994). Harnessing D-amino acids for peptide motif designs: synthesis and solution conformation of Boc-D-Glu-Ala-Gly-Lys-NHMe and Boc-L-Glu-Ala-Gly-Lys-NHMe. International Journal of Peptide and Protein Research, 43(3), 209-218. View Source
